N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine
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Overview
Description
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine is a complex organic compound characterized by its unique structure, which includes naphthalene and phenyl groups with chloro and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine typically involves the condensation reaction between naphthalene-1,5-diamine and 4-chloro-3-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium hydroxide (KOH) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine involves its interaction with specific molecular targets. The compound can form π-stacking interactions with electron-rich aromatic systems, leading to the stabilization of certain molecular structures . Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[(E)-(4-pyridylmethylidene)]naphthalene-1,5-diamine: This compound has similar structural features but with pyridyl groups instead of chloro and nitro substituents.
N,N’-bis[(diphenylphosphino)methyl]naphthalene-1,5-diamine: Another related compound with diphenylphosphino groups, used in coordination chemistry.
Uniqueness
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine is unique due to its specific combination of chloro and nitro substituents, which impart distinct chemical and physical properties
Properties
CAS No. |
5286-22-6 |
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Molecular Formula |
C24H14Cl2N4O4 |
Molecular Weight |
493.3 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-[5-[(4-chloro-3-nitrophenyl)methylideneamino]naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C24H14Cl2N4O4/c25-19-9-7-15(11-23(19)29(31)32)13-27-21-5-1-3-17-18(21)4-2-6-22(17)28-14-16-8-10-20(26)24(12-16)30(33)34/h1-14H |
InChI Key |
IWLGDHVZEMJPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=C1)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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